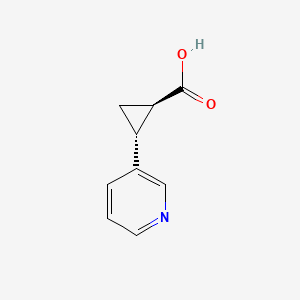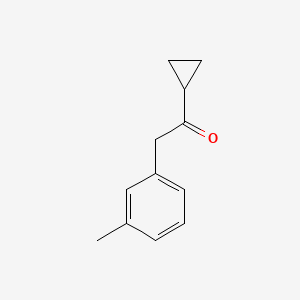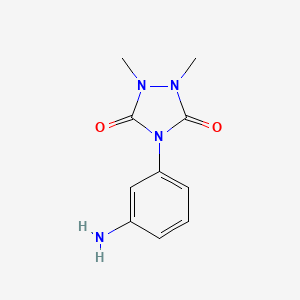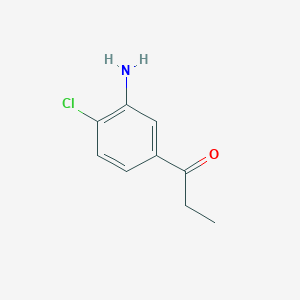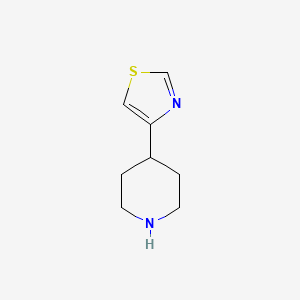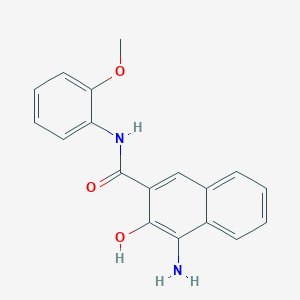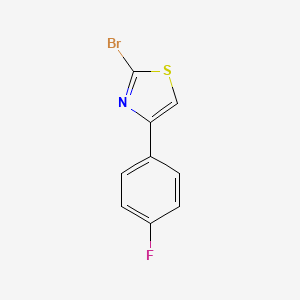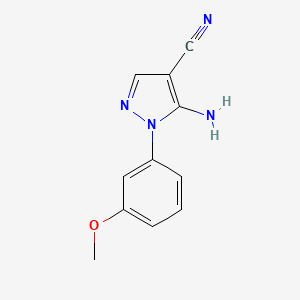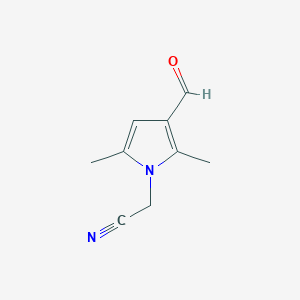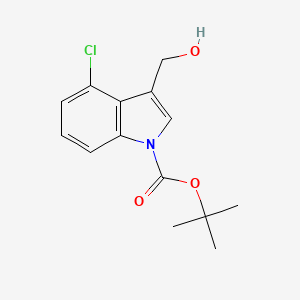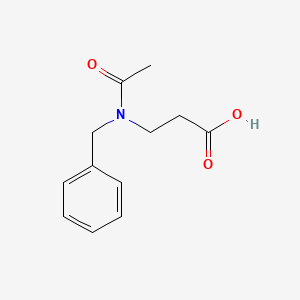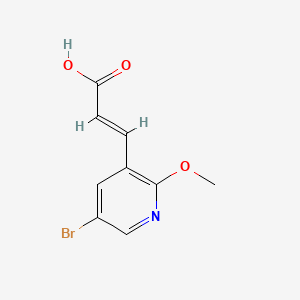
3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Indole Derivatives
- Application Summary: The compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application: The specific method of application for “3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid” in the synthesis of indole derivatives is not mentioned in the source .
- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis have attracted the attention of the chemical community .
2. Synthesis of Borinic Acid Derivatives
- Application Summary: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The compound could potentially be used in the synthesis of these borinic acids.
- Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results or Outcomes: Borinic acids have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . They have found applications in cross-coupling reactions, as bioactive compounds, and in the functionalization of diols, carbohydrates or epoxide ring opening reactions .
3. Suzuki–Miyaura Coupling
- Application Summary: The compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- Methods of Application: The specific method of application for “3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid” in Suzuki–Miyaura coupling is not mentioned in the source .
- Results or Outcomes: The success of Suzuki–Miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
4. Proteomics Research
- Application Summary: The compound is mentioned as a biochemical for proteomics research .
- Methods of Application: The specific method of application for “3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid” in proteomics research is not mentioned in the source .
- Results or Outcomes: The outcomes of using this compound in proteomics research are not provided in the source .
5. Synthesis of a Potent and Selective Somatostatin sst 3 Receptor Antagonist
- Application Summary: The compound could potentially be used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
- Methods of Application: The specific method of application for “3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid” in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist is not mentioned in the source .
- Results or Outcomes: The outcomes of using this compound in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist are not provided in the source .
6. Cosmetics, Coatings, Candles
- Application Summary: The compound could potentially be used in cosmetics, coatings, candles .
- Methods of Application: The specific method of application for “3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid” in cosmetics, coatings, candles is not mentioned in the source .
- Results or Outcomes: The outcomes of using this compound in cosmetics, coatings, candles are not provided in the source .
7. Synthesis of Therapeutic SGLT2 Inhibitors
- Application Summary: The compound could potentially be used in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application: The specific method of application for “3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid” in the synthesis of therapeutic SGLT2 inhibitors is not mentioned in the source .
- Results or Outcomes: The outcomes of using this compound in the synthesis of therapeutic SGLT2 inhibitors are not provided in the source .
8. Synthesis of COX-1 and COX-2 Inhibitors
- Application Summary: The compound could potentially be used in the synthesis of COX-1 and COX-2 inhibitors .
- Methods of Application: The specific method of application for “3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid” in the synthesis of COX-1 and COX-2 inhibitors is not mentioned in the source .
- Results or Outcomes: The outcomes of using this compound in the synthesis of COX-1 and COX-2 inhibitors are not provided in the source .
9. Phosphine-free Suzuki-Miyaura Cross-Coupling Reactions
- Application Summary: The compound could potentially be used in phosphine-free Suzuki-Miyaura cross-coupling reactions .
- Methods of Application: The specific method of application for “3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid” in phosphine-free Suzuki-Miyaura cross-coupling reactions is not mentioned in the source .
- Results or Outcomes: The outcomes of using this compound in phosphine-free Suzuki-Miyaura cross-coupling reactions are not provided in the source .
Safety And Hazards
“3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-methoxypyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9-6(2-3-8(12)13)4-7(10)5-11-9/h2-5H,1H3,(H,12,13)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOCJTKIVWCVMY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=N1)Br)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-methoxy-3-pyridyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



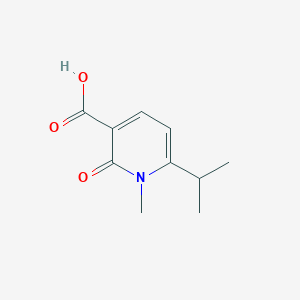
![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)
![5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1372664.png)
